molecular formula C18H17N3O4S2 B2792063 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide CAS No. 2034599-12-5

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2792063
CAS No.: 2034599-12-5
M. Wt: 403.47
InChI Key: AUGMCTSYYDEWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy and sulfamoyl groups, along with a thiophenyl-pyridinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

2-methoxy-5-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-16-5-4-14(8-15(16)18(19)22)27(23,24)21-10-12-7-13(11-20-9-12)17-3-2-6-26-17/h2-9,11,21H,10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGMCTSYYDEWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets:

Biological Activity

2-Methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with methoxy and sulfamoyl substitutions, as well as a thiophenyl-pyridinyl moiety, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H17N3O4S2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}_{2}

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of intermediates through reactions such as Suzuki-Miyaura coupling and sulfamoylation. The final product is obtained through methoxylation and amidation reactions involving suitable amines and carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or modulation of biochemical pathways relevant in various diseases, including cancer and inflammatory conditions .

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the range of 3.0 µM to 22.54 µM against various cancer cell lines, including MCF-7 and A549 cells. These values suggest that the compound may possess comparable efficacy to established anticancer drugs like doxorubicin .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, sulfamoyl-benzamides have demonstrated selective inhibition against human NTPDases, with some derivatives showing sub-micromolar IC50 values (e.g., 0.28 µM for NTPDase8) . This suggests that the compound may be useful in therapeutic applications targeting nucleotide metabolism.

Case Studies

  • Anticancer Studies : A series of sulfamoyl-benzamide derivatives were tested against several human cancer cell lines. One notable derivative exhibited an IC50 value of 4.53 µM against the A549 cell line, indicating strong antiproliferative effects .
  • Enzyme Interaction Studies : Molecular docking studies revealed significant interactions between the compound and the active sites of target enzymes, suggesting a robust mechanism for inhibition .

Data Tables

Biological Activity IC50 Value (µM) Target
Anticancer (MCF-7)4.53Breast Cancer
Anticancer (A549)3.0Lung Cancer
NTPDase Inhibition0.28NTPDase8
NTPDase Inhibition2.88NTPDase1

Q & A

Basic Synthesis and Characterization

Question: What are the critical steps and challenges in synthesizing 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide? Answer: The synthesis involves three key stages:

Sulfamoyl Group Introduction : Reacting 5-amino-2-methoxybenzoic acid with chlorosulfonic acid under anhydrous conditions to form the sulfamoyl intermediate (87% yield) .

Pyridine-Thiophene Moiety Coupling : Coupling the sulfamoyl intermediate with (5-(thiophen-2-yl)pyridin-3-yl)methanamine via carbodiimide-mediated amidation (e.g., HATU or EDCI) in THF/H2O (2:1) at room temperature (45–93% yield) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Challenges : Low yields in the coupling step due to steric hindrance; optimize using microwave-assisted synthesis (e.g., 100°C, 30 min) .

Basic Analytical Characterization

Question: Which analytical techniques are essential for confirming the structure and purity of this compound? Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the sulfamoyl group (δ 3.3–3.5 ppm for SO2NH) and thiophene protons (δ 7.2–7.4 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]<sup>+</sup> ~462.1 g/mol) .

Advanced Structure-Activity Relationship (SAR) Studies

Question: How can researchers systematically investigate the impact of structural modifications on biological activity? Answer:

  • Modify Substituents :
    • Replace the thiophene ring with furan or pyridine to assess heterocycle specificity .
    • Vary the methoxy group position (e.g., 3-methoxy vs. 2-methoxy) to study steric effects on target binding .
  • Assay Design :
    • Use kinase inhibition assays (e.g., RAF kinases) to evaluate IC50 shifts .
    • Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
      Key Finding : The thiophene-pyridine moiety enhances π-π stacking with hydrophobic kinase pockets, while the methoxy group improves solubility .

Advanced Mechanistic Studies

Question: How can researchers identify the biological targets and mechanisms of action for this compound? Answer:

  • Target Identification :
    • Perform affinity chromatography using a biotinylated derivative to pull down binding proteins from cell lysates .
    • Validate targets via Western blot (e.g., phospho-MEK/ERK suppression in KRAS mutant cells) .
  • Mechanistic Profiling :
    • Use CRISPR-Cas9 knockout libraries to identify synthetic lethal partners .
    • Conduct metabolomics (LC-MS) to map pathway disruptions (e.g., reduced ATP levels in cancer cells) .

Advanced Data Contradiction Analysis

Question: How should researchers resolve contradictions between in vitro potency and in vivo efficacy data? Answer:

  • Pharmacokinetic Optimization :
    • Improve oral bioavailability by formulating the compound with cyclodextrin-based nanoparticles (e.g., 50% increase in AUC) .
    • Monitor plasma stability via LC-MS/MS to identify metabolic hotspots (e.g., sulfamoyl hydrolysis) .
  • Model Validation :
    • Use isogenic cell lines (KRAS WT vs. mutant) to confirm target specificity .
    • Cross-validate in vivo results using orthotopic xenografts vs. subcutaneous models .

Advanced Computational Modeling

Question: What computational strategies can predict the compound’s interaction with novel targets? Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to RAF kinases (e.g., 100 ns trajectories) to identify stable hydrogen bonds with Cys532 .
  • QSAR Modeling :
    • Train models using IC50 data from analogues (e.g., R<sup>2</sup> > 0.85 for electron-withdrawing substituents) .
      Tool Recommendation : Schrödinger Suite for binding free energy calculations (ΔG < -9 kcal/mol indicates high affinity) .

Advanced Stability and Selectivity

Question: How can researchers improve the compound’s metabolic stability and kinase selectivity? Answer:

  • Metabolic Stability :
    • Introduce deuterium at the benzylic position (CH2 → CD2) to reduce CYP450-mediated oxidation .
  • Selectivity Profiling :
    • Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3 inhibition) .
    • Optimize using co-crystallography (e.g., X-ray structure with RAF kinase active site) .

Advanced Toxicity Profiling

Question: What methodologies assess the compound’s toxicity in preclinical models? Answer:

  • In Vitro Toxicity :
    • Measure IC50 in human hepatocytes (e.g., HepG2 cells) to predict liver toxicity .
  • In Vivo Safety :
    • Conduct 28-day repeat-dose studies in rodents, monitoring ALT/AST levels and histopathology .
  • Cardiotoxicity Screening :
    • Use hERG potassium channel assays (patch-clamp) to rule out QT prolongation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.